Magnesium valproate

Catalog No.
S573678
CAS No.
62959-43-7
M.F
C16H30MgO4
M. Wt
310.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium valproate

Sodium valproate’s deliquescence complicates solid-dose manufacturing, demanding strict humidity controls and risking tablet caking. Magnesium valproate (CAS 62959-43-7) overcomes these challenges as a non-hygroscopic, stable API.

  • Eliminates need for low-humidity suites, reducing HVAC costs.
  • Maintains free-flowing powder during milling and tableting.
  • Prolonged MRT and 41% fewer adverse events enable robust sustained-release formulations with lower intersubject variability.
  • Suitable for anticonvulsant, mood-stabilizing, and HDAC inhibitor applications.

CAS Number

62959-43-7

Product Name

Magnesium valproate

IUPAC Name

magnesium;2-propylpentanoate

Molecular Formula

C16H30MgO4

Molecular Weight

310.71 g/mol

InChI

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

LKLLHOIUJVEAGU-UHFFFAOYSA-L

SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]

Synonyms

2 Propylpentanoic Acid, 2-Propylpentanoic Acid, Calcium Valproate, Convulsofin, Depakene, Depakine, Depakote, Dipropyl Acetate, Divalproex, Divalproex Sodium, Ergenyl, Magnesium Valproate, Propylisopropylacetic Acid, Semisodium Valproate, Sodium Valproate, Valproate, Valproate Calcium, Valproate Sodium, Valproic Acid, Valproic Acid, Sodium Salt (2:1), Vupral

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]

The exact mass of the compound Magnesium valproate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg

Magnesium valproate (CAS 62959-43-7) is the magnesium salt of 2-propylpentanoic acid, widely utilized as an active pharmaceutical ingredient (API) in neurology, psychiatry, and emerging epigenetic oncology research as a histone deacetylase (HDAC) inhibitor [1]. From a procurement and formulation perspective, this compound is specifically selected for its stable, non-hygroscopic solid-state properties, which distinguish it from the highly moisture-sensitive sodium salt [2]. By integrating magnesium into the valproate matrix, manufacturers achieve a compound that offers a more controlled dissolution profile, improved handling during milling and tableting, and distinct pharmacokinetic advantages that are critical for extended-release or highly reproducible dosage forms [2].

Research Fit

1 GABA transaminase and GSK-3 inhibitor for epilepsy, bipolar disorder, and oncology research models
2 Magnesium salt with distinct pharmacokinetic profile in research contexts
3 For preclinical pharmacokinetic and comparator trial research models

Attempting to substitute magnesium valproate with the more common sodium valproate or free valproic acid introduces critical failures in both manufacturing workflows and downstream pharmacokinetics [1]. Sodium valproate is highly deliquescent and hygroscopic, requiring strictly controlled low-humidity environments for storage, milling, and tableting to prevent degradation and caking [2]. In contrast, magnesium valproate maintains solid-state stability without absorbing atmospheric moisture, drastically reducing facility HVAC costs and handling complexities [2]. Furthermore, a direct molar substitution alters the in vivo release profile; sodium valproate exhibits rapid peak-trough plasma fluctuations and higher inter-subject variability, which can compromise the efficacy and safety margins of strictly calibrated therapeutic or experimental models [1].

Substitution Risk

Magnesium Valproate (Target)
Sodium Valproate / Divalproex Sodium (Substitutes)
Reported higher retention and effective rates in epilepsy models
Retention-rate profiles may not transfer directly; endpoint context may differ
Reported lower adverse event incidence in clinical research
Tolerability profiles may vary; adverse event rates can shift with salt form
Faster absorption and higher systemic exposure in preclinical PK studies
PK profiles differ; exposure-model translation may require validation

Solid-State Stability and Hygroscopicity

A primary driver for procuring magnesium valproate over the sodium salt is its stability under ambient atmospheric conditions. While sodium valproate is highly deliquescent and rapidly absorbs water, magnesium valproate hydrate remains non-hygroscopic and stable during prolonged storage[1]. This fundamental difference eliminates the need for specialized moisture-barrier processing during milling and solid dosage formulation, directly reducing manufacturing overhead.

Evidence DimensionMoisture absorption and solid-state stability
Target Compound DataMagnesium valproate: Non-hygroscopic, non-deliquescent, easily milled solid
Comparator Or BaselineSodium valproate: Highly hygroscopic and deliquescent
Quantified DifferenceElimination of deliquescence under ambient storage
ConditionsStandard pharmaceutical manufacturing and storage environments

Procuring the non-hygroscopic magnesium salt prevents API caking and degradation, streamlining tableting processes and reducing the need for expensive low-humidity manufacturing environments.

Clinical Retention and Seizure Control vs. Na Valproate
Head-to-head
Retention: 73.1% vs 64.2%
Total effective: 70.2% vs 47.2%
Adverse events: 30% vs 51%
Supports retention-rate endpoint review in epilepsy trials
n=175; 2-year monotherapy; model-specific endpoint context

Pharmacokinetic Consistency and Variability

In comparative pharmacokinetic evaluations, magnesium valproate demonstrates a significantly more reliable absorption profile than sodium valproate. Clinical bioequivalence studies reveal that magnesium valproate avoids the erratic bioavailability problems associated with the sodium salt, yielding a slower, more regular absorption rate and markedly reduced inter-subject variability[1]. This controlled systemic entry prevents the sharp plasma concentration spikes that often lead to dose-dependent toxicity.

Evidence DimensionInter-subject pharmacokinetic variability
Target Compound DataMagnesium valproate: Reduced variability and regular absorption rate
Comparator Or BaselineSodium valproate: Higher variability with rapid peak-trough fluctuations
Quantified DifferenceSignificantly tighter pharmacokinetic predictability
ConditionsIn vivo oral administration (500 mg and 1000 mg enteric-coated tablets)

Lower pharmacokinetic variability ensures that experimental models and formulated therapeutics perform consistently across different subjects, reducing outlier data and improving safety margins.

Pharmacokinetic Profile vs. Na Valproate
Head-to-head
Tmax: 2.67 ± 0.26 h vs 3.67 ± 0.58 h
Cmax: 75.67 ± 12.94 vs 67.10 ± 10.87 μg/mL
AUC₀₋ₜ: 1,093.56 ± 48.69 vs 969.86 ± 72.08 μg·h/mL
Supports absorption-rate endpoint review
SD rat model; oral gavage; HPLC analysis

Tolerability and Adverse Events

The integration of the magnesium ion significantly buffers the systemic tolerability of the valproate moiety. In a long-term comparative cohort study, patients administered magnesium valproate exhibited an adverse event incidence of only 30%, compared to 51% in the sodium valproate group [1]. Furthermore, the treatment retention rate was significantly higher for the magnesium salt (73.1% vs. 64.2%), driven primarily by the reduction in intolerable side effects [1].

Evidence DimensionIncidence of adverse events
Target Compound DataMagnesium valproate: 30% adverse event rate
Comparator Or BaselineSodium valproate: 51% adverse event rate
Quantified Difference41% relative reduction in adverse events
ConditionsOne-year clinical monotherapy follow-up in acute seizure patients

For therapeutic formulation and long-term animal studies, the improved tolerability profile directly translates to higher compliance and lower dropout rates due to toxicity.

Bioavailability Variability vs. Na Valproate
Reported
Reduced inter-subject variability compared to sodium valproate
Supports bioequivalence and consistency review
Data to verify; single-dose crossover study

Systemic Exposure and Mean Residence Time

Pharmacokinetic modeling highlights the extended exposure profile of the magnesium salt. When administered orally, magnesium valproate achieved a higher Area Under the Curve (AUC 0-t: 1093.56 mcg/mL*h) compared to sodium valproate (969.86 mcg/mL*h) [1]. Additionally, the Mean Residence Time (MRT) was prolonged to 13.06 hours for the magnesium salt versus 10.73 hours for the sodium salt [1], indicating a longer-lasting therapeutic window that is highly advantageous for sustained-release applications.

Evidence DimensionMean Residence Time (MRT) and AUC
Target Compound DataMagnesium valproate: MRT = 13.06 h; AUC = 1093.56 mcg/mL*h
Comparator Or BaselineSodium valproate: MRT = 10.73 h; AUC = 969.86 mcg/mL*h
Quantified Difference21.7% increase in MRT and 12.7% increase in AUC
ConditionsIn vivo rat model, oral gavage, HPLC serum quantification

The extended systemic residence time allows formulators to design dosage forms with less frequent administration intervals while maintaining effective baseline concentrations.

Bipolar Mania Efficacy vs. Lithium Carbonate
Head-to-head
Total effective rate: 95.0% vs 75.0% (χ²=6.28, P=0.012)
Serum biomarker improvements observed
Supports response-rate endpoint review in bipolar mania studies
n=80; 3-month RCT; model-specific endpoint context
Acute Oral Toxicity vs. Na Valproate
Reported
LD50: 966 mg/kg vs 904 mg/kg (mouse model)
Supports acute toxicity safety-margin review
Mouse oral gavage; data to verify
Hygroscopicity and Manufacturing Stability
Data to verify
Critical RH ≈ 45% vs ≈ 65% for divalproex sodium
Supports manufacturing humidity-control review
Class-level inference; vendor datasheet; verify

Solid-Dosage Manufacturing

Because magnesium valproate is non-hygroscopic and resists deliquescence [1], it is a highly suitable API choice for facilities lacking extreme low-humidity controls, enabling standard milling, blending, and tableting processes without the caking issues endemic to sodium valproate.

Controlled-Release Neurological Formulations

Leveraging its prolonged Mean Residence Time (MRT) [4] and reduced inter-subject variability [2], magnesium valproate is optimally suited for developing sustained-release anticonvulsant or mood-stabilizing therapeutics that require strict peak-to-trough plasma control.

Long-Term In Vivo Models

In chronic animal studies where drug-induced toxicity can cause premature dropout or confound data, the 41% relative reduction in adverse events associated with the magnesium salt [3] provides a wider safety margin and improves cohort retention compared to the sodium salt.

Application Fit

Application
Selection Property
Validation Focus
Epilepsy model retention-rate studies
Reported retention and tolerability endpoint profile
Endpoint consistency across study arms
Preclinical pharmacokinetic profiling
Absorption and exposure comparative profile
Tmax and AUC model validation
Bipolar mania research models
Reported response-rate and biomarker context
Biomarker and efficacy endpoint correlation
Manufacturing process development
Hygroscopicity and stability control profile
Humidity-controlled handling validation

Hydrogen Bond Acceptor Count

4

Exact Mass

310.1994511 g/mol

Monoisotopic Mass

310.1994511 g/mol

Heavy Atom Count

21

UNII

Q400352CM2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Magnesium Valproate is the magnesium salt of valproic acid (2-propylpentanoic acid) with antiepileptic and potential antineoplastic activities. Magnesium valproate dissociates in the gastrointestinal tract and is absorbed into the circulation as magnesium ions and valproic acid ions; valproic acid may inhibit histone deacetylases, inducing tumor cell differentiation, apoptosis, and growth arrest. In addition, valproic acid exerts an antiepileptic effect, likely by inhibiting enzymes that catabolize the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) catabolism and so increasing concentrations of GABA in the central nervous system (CNS). The presence of the magnesium in this agent may contribute to its anticonvulsant activity and sedative properties.

MeSH Pharmacological Classification

Antimanic Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

62959-43-7

Wikipedia

Magnesium valproate

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